molecular formula C9H11ClO2Zn B15123600 zinc;1-methanidyl-3,5-dimethoxybenzene;chloride

zinc;1-methanidyl-3,5-dimethoxybenzene;chloride

Cat. No.: B15123600
M. Wt: 252.0 g/mol
InChI Key: PDLKBNJDKMOTDI-UHFFFAOYSA-M
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Description

Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride, also known as 3,5-dimethoxybenzylzinc chloride, is an organozinc compound with the molecular formula C₉H₁₁ClO₂Zn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a crucial reagent in the biomedicine industry, aiding in the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of zinc;1-methanidyl-3,5-dimethoxybenzene;chloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3,5-Dimethoxybenzyl chloride+Zn3,5-Dimethoxybenzylzinc chloride\text{3,5-Dimethoxybenzyl chloride} + \text{Zn} \rightarrow \text{3,5-Dimethoxybenzylzinc chloride} 3,5-Dimethoxybenzyl chloride+Zn→3,5-Dimethoxybenzylzinc chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of substituted benzyl compounds .

Scientific Research Applications

Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It aids in the development of pharmaceutical drugs targeting cancer, diabetes, and neurological disorders.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which zinc;1-methanidyl-3,5-dimethoxybenzene;chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The zinc atom acts as a Lewis acid, facilitating the attack of the nucleophile on the electrophilic carbon atom. This results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzylmagnesium chloride: Similar in structure but contains magnesium instead of zinc.

    3,5-Dimethoxybenzyl lithium: Contains lithium instead of zinc.

    3,5-Dimethoxybenzyl sodium: Contains sodium instead of zinc.

Uniqueness

Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride is unique due to its specific reactivity and stability compared to its magnesium, lithium, and sodium counterparts. The zinc atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C9H11ClO2Zn

Molecular Weight

252.0 g/mol

IUPAC Name

zinc;1-methanidyl-3,5-dimethoxybenzene;chloride

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

PDLKBNJDKMOTDI-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC(=C1)[CH2-])OC.[Cl-].[Zn+2]

Origin of Product

United States

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